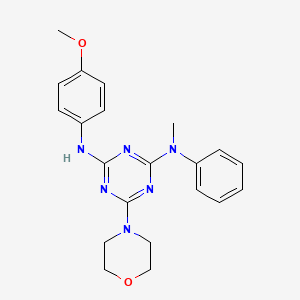

N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Description

N2-(4-Methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by substitutions at the N2, N4, and C6 positions. The N2 position features a 4-methoxyphenyl group, contributing electron-donating properties due to the methoxy (-OCH₃) substituent. The N4 position is occupied by a methyl and a phenyl group, introducing steric bulk and aromaticity. The C6 position bears a morpholino moiety, a six-membered heterocyclic amine known for enhancing solubility and modulating electronic effects. This compound is structurally analogous to bioactive triazines, which are often explored for pharmaceutical and agrochemical applications due to their stability and tunable reactivity .

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-26(17-6-4-3-5-7-17)20-23-19(22-16-8-10-18(28-2)11-9-16)24-21(25-20)27-12-14-29-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNDJGPPNPOGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The introduction of the methoxyphenyl, methyl, morpholino, and phenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including temperature, pressure, and solvent selection, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthesis outcomes between the target compound and analogous triazine derivatives:

Spectral and Physicochemical Properties

- IR/NMR Trends : The target compound’s 4-methoxyphenyl group would exhibit characteristic IR peaks near 1250 cm⁻¹ (C-O stretch) and NMR signals for -OCH₃ (δ ~3.8 ppm), similar to compound 4b .

- Melting Points: Morpholino-containing triazines (e.g., ) show higher melting points (~370 K) compared to methoxy derivatives (), likely due to hydrogen bonding with the morpholine oxygen .

Degradation and Stability

Triazines with electron-withdrawing groups (e.g., nitro in ) are prone to microbial degradation, whereas methoxy or morpholino substituents (as in the target compound) resist hydrolysis, enhancing environmental persistence .

Commercial and Industrial Relevance

- Agrochemicals : Compounds like N2-tert-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine () are ISO-approved herbicides, highlighting the role of methoxy groups in weed control .

- Pharmaceutical Intermediates: Morpholino-substituted triazines (e.g., ) are prioritized in drug discovery for their solubility and synthetic versatility .

Biological Activity

N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. This compound is notable for its diverse biological activities, particularly in the fields of cancer research and pharmacology. The unique structure of this compound, which includes a triazine core substituted with various functional groups, contributes to its potential therapeutic applications.

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H23ClN6O2 |

| Molecular Weight | 414.9 g/mol |

| CAS Number | 1179439-43-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit various signaling pathways associated with cell growth and proliferation. The following mechanisms have been identified:

- Inhibition of Kinase Activity : The compound exhibits inhibitory effects on kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.

- Modulation of Apoptosis : It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

- Impact on Cell Cycle Regulation : The compound affects the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A significant focus has been on the compound's anticancer properties. Research indicates that it demonstrates potent activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer effects, preliminary studies have indicated potential activities against other biological targets:

- Antimicrobial Activity : Some derivatives of triazines have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies

Recent case studies highlight the therapeutic potential of this compound in experimental settings:

- Study on A549 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- MCF-7 Cell Line Investigation : Another investigation revealed that the compound inhibited estrogen receptor signaling pathways, which are crucial in breast cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.